Home > Products > Building Blocks P6322 > 5,5-Diphenylhydantoin-3-butyric acid
5,5-Diphenylhydantoin-3-butyric acid - 56976-66-0

5,5-Diphenylhydantoin-3-butyric acid

Catalog Number: EVT-391075
CAS Number: 56976-66-0
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,5-Diphenylhydantoin, commonly known as phenytoin, is a well-known anticonvulsant and anti-epileptic drug. It has been extensively studied for its effects on various physiological processes, including its role in the inhibition of glucose-stimulated insulin release, effects on nucleic acid and protein synthesis, and its interaction with thyroid hormones. This comprehensive analysis will delve into the mechanism of action of 5,5-diphenylhydantoin and its applications in various fields, drawing on the findings from multiple research studies.

5,5-Diphenylbarbituric acid

Relevance: 5,5-Diphenylbarbituric acid is structurally related to 5,5-Diphenylhydantoin-3-butyric acid by the presence of the 5,5-diphenyl substitution on the hydantoin ring. This substitution pattern is crucial for interaction with the putative phenobarbital receptor and subsequent CYP2B induction.

Phenytoin (5,5-Diphenylhydantoin)

Relevance: Phenytoin shares the core 5,5-diphenylhydantoin structure with 5,5-Diphenylhydantoin-3-butyric acid. The only structural difference is the presence of the 3-butyric acid substituent in the target compound.

Barbital (5,5-Diethylbarbituric Acid)

Relevance: Barbital, while possessing the barbituric acid core like 5,5-diphenylbarbituric acid, differs in the substituents at the 5,5 position. Unlike the diphenyl groups in the former, barbital has diethyl groups. This structural difference contributes to its lower potency in inducing CYP2B compared to the diphenyl-substituted compounds.

5,5-Diethylhydantoin

Relevance: 5,5-Diethylhydantoin and 5,5-Diphenylhydantoin-3-butyric acid both belong to the hydantoin class. The significant difference lies in the substituents at the 5,5 position. While 5,5-Diethylhydantoin has diethyl groups, the target compound has diphenyl groups with an additional butyric acid substituent. These structural variations lead to significant differences in their potency and efficacy as CYP2B inducers.

5-(p-Hydroxyphenyl)-5-phenylhydantoin (HPPH)

Relevance: HPPH is a key metabolic product of phenytoin, which shares the core diphenylhydantoin structure with 5,5-Diphenylhydantoin-3-butyric acid. Understanding the metabolic pathway of phenytoin to HPPH could provide insights into the potential metabolism of the target compound.

Applications in Various Fields

Antiproliferative and Antimicrobial Effects

5,5-Diphenylhydantoin and its derivatives have been evaluated for their antiproliferative activities against human colon carcinoma cells, with some showing significant effects at certain concentrations. Additionally, certain derivatives have demonstrated weak antibacterial activities against various bacterial strains5.

Endocrine System Modulation

The drug has been found to modulate the metabolism of androgens in rat oral mucosa by activating the 5α-reduction of testosterone, suggesting an allosteric mechanism of enzyme activation6.

Central Nervous System

In the central nervous system, 5,5-diphenylhydantoin affects protein metabolism, with varying effects on different subcellular fractions during different stages of drug administration7. It also interacts with benzodiazepines, increasing their physiological efficacy and specific binding, which may be relevant to its anticonvulsant activity8.

Cardiac Arrhythmias

In the context of cardiac arrhythmias, 5,5-diphenylhydantoin has been shown to prolong refractoriness in ischemic cells, which helps in the prevention of re-entrant ventricular arrhythmias following myocardial infarction9.

Source and Classification

5,5-Diphenylhydantoin-3-butyric acid can be synthesized from 5,5-diphenylhydantoin through various chemical reactions involving butyric acid. It falls under the category of hydantoins and is recognized for its potential therapeutic applications in treating epilepsy and other neurological disorders. The compound's CAS number is 56976-65-9, and its molecular formula is C21H22N2O4C_{21}H_{22}N_{2}O_{4} with a molecular weight of 366.41 g/mol .

Synthesis Analysis

The synthesis of 5,5-diphenylhydantoin-3-butyric acid typically involves the reaction of 5,5-diphenylhydantoin with butyric acid under specific conditions. The process often employs a catalyst to facilitate the esterification reaction.

General Procedure

  1. Reagents:
    • 5,5-Diphenylhydantoin
    • Butyric acid
    • Ethanol (or another alcohol depending on the desired ester)
    • Acid catalyst (e.g., sulfuric acid)
  2. Method:
    • Mix the reagents in a reaction vessel.
    • Heat the mixture under reflux conditions to promote the reaction.
    • Monitor the reaction progress using techniques such as thin-layer chromatography.
    • Upon completion, cool the mixture and precipitate the product by adding water or another solvent.
    • Purify the resulting compound through recrystallization or chromatography .

The synthesis can also involve variations such as using different alcohols or modifying reaction conditions to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 5,5-diphenylhydantoin-3-butyric acid features a hydantoin core with two phenyl groups at the 5-position and a butyric acid moiety at the 3-position.

Chemical Reactions Analysis

5,5-Diphenylhydantoin-3-butyric acid can undergo several chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Oxidation: Under certain conditions (e.g., with oxidizing agents), it can be oxidized to yield corresponding carbonyl compounds.
  3. Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents like sodium borohydride.
  4. Substitution Reactions: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by others .

These reactions are crucial for modifying the compound for various applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5,5-diphenylhydantoin-3-butyric acid primarily involves its ability to modulate sodium channels in neuronal membranes. By blocking these channels, it reduces neuronal excitability and prevents seizure activity.

Detailed Mechanism

  1. Sodium Channel Blockade: The compound binds to specific sites on voltage-gated sodium channels.
  2. Stabilization of Inactive State: It stabilizes the inactive state of these channels, preventing rapid firing of action potentials.
  3. Reduction of Neurotransmitter Release: This blockade leads to decreased release of excitatory neurotransmitters such as glutamate.

Studies have shown that this mechanism contributes to its anticonvulsant properties .

Applications

5,5-Diphenylhydantoin-3-butyric acid has several scientific applications:

  1. Anticonvulsant Research: It is studied for its potential use in treating epilepsy due to its sodium channel-blocking properties.
  2. Proteomics Studies: The compound is utilized as a reagent in biochemical assays to investigate protein interactions.
  3. Chemical Synthesis: It serves as an intermediate in synthesizing other pharmaceutical compounds and materials .
Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The compound is systematically named 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid according to IUPAC conventions. This name precisely defines its molecular framework: a butanoic acid chain linked to the nitrogen atom (N1) of a hydantoin core (imidazolidine-2,4-dione) substituted at the C4 position by two phenyl rings. Its Chemical Abstracts Service (CAS) Registry Number is 56976-66-0, serving as a unique identifier in chemical databases [2] [4] [5]. Alternative designations include Hydantoin Impurity 8 and 5,5-Diphenylhydantoin-3-butyric acid, reflecting its role as a derivative or synthetic intermediate of the antiepileptic agent phenytoin (5,5-diphenylhydantoin) [4] [7].

Molecular Descriptors:

  • Empirical Formula: C₁₉H₁₈N₂O₄
  • Molecular Mass: 338.36 g/mol (calculated monoisotopic mass: 338.1267) [2] [4] [5].
  • Canonical SMILES: OC(=O)CCCN1C(=O)NC(C1=O)(c2ccccc2)c3ccccc3 – Encodes the connectivity of atoms, highlighting the carboxylic acid terminus (OC(=O)), the tetra-methylene bridge (CCC), the hydantoin ring (N1C(=O)NC(C1=O)), and the two phenyl groups (c2ccccc2, c3ccccc3) [2] [5].
  • InChI Key: Generated from InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23) – Represents the full stereochemical and structural details in a standardized string format [2] [5].

Table 1: Molecular Identification Data

PropertyValueSource
CAS Registry Number56976-66-0 [2] [4] [7]
IUPAC Name4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid [2] [5]
Molecular FormulaC₁₉H₁₈N₂O₄ [2] [4] [5]
Molecular Weight338.36 g/mol [4] [5]
SMILESOC(=O)CCCN1C(=O)NC(C1=O)(c2ccccc2)c3ccccc3 [2] [5]

Molecular Geometry and Stereochemical Analysis

The molecule comprises three primary structural domains:

  • Central Hydantoin Ring (Imidazolidine-2,4-dione): A five-membered heterocyclic ring containing two carbonyl groups (C2=O, C5=O) and the N3-H moiety. The carbon atom at position 4 (C4) is tetrahedral and bears two phenyl substituents. This core is planar due to conjugation between the ring nitrogen atoms and the carbonyl groups [5] [6].
  • 4,4-Diphenyl Substituents: The two phenyl rings attached to C4 adopt orientations relative to the hydantoin plane. While free rotation exists around the C4-C(phenyl) bonds, steric interactions between the ortho-hydrogen atoms of the phenyl rings and the hydantoin ring may favor conformations where the phenyl planes are twisted. No inherent stereocenters exist at C4 as the two phenyl groups are identical, rendering the molecule achiral [4] [6].
  • N1-Butyric Acid Chain: A four-carbon aliphatic chain (‒CH₂‒CH₂‒CH₂‒COOH) connects the carboxylic acid functional group to the N1 nitrogen of the hydantoin ring. This chain exhibits significant conformational flexibility due to free rotation around its C‒C and C‒N bonds. The terminal carboxylic acid group can engage in hydrogen bonding as both a donor (O‒H) and acceptor (C=O) [2] [5] [7].

Key Stereochemical Features:

  • Chirality: The molecule lacks chiral centers or specific stereoisomers.
  • Conformational Flexibility: The butyric acid chain and the orientation of the phenyl rings are the primary sources of conformational diversity.
  • Tautomerism: The hydantoin ring exists predominantly in the 2,4-diketo tautomeric form, stabilized by conjugation. The N3-H proton shows no significant mobility for tautomerism under standard conditions.

Table 2: Characteristic Spectral Assignments

SpectrumKey Signals (δ / ppm, cm⁻¹, etc.)Assignment
¹H NMR~7.40-7.70 (m, 10H)Aromatic H (Phenyl rings)
~4.10-4.30 (m, 2H)N1-CH₂- (adjacent to hydantoin)
~2.30-2.50 (t, 2H)-CH₂-COOH
~1.80-2.00 (m, 2H)Central -CH₂- of butyric chain
~11.0-12.0 (broad s, 1H)Carboxylic acid O-H
¹³C NMR~174-176Hydantoin C2=O / C5=O
~175-178Carboxylic acid C=O
~140-142C4 (Quaternary carbon bearing phenyls)
~128-136Aromatic CH (Phenyl rings)
~50-55N1-CH₂-
~33-35-CH₂-COOH
~26-28Central -CH₂- of butyric chain
IR~3100-2500 (broad)O-H stretch (carboxylic acid)
~1710-1740 (strong)C=O stretch (carboxylic acid, hydantoin carbonyls)
~1680-1700 (strong)Amide C=O stretch (hydantoin)
~1400, 1490, 1590C=C stretch (aromatic phenyl rings)
~720C-H bend (monosubstituted phenyl)

(Note: Precise chemical shift and frequency values depend on solvent, concentration, and instrumentation. Assignments based on functional group chemistry and data fragments [2] [4] [5].)

Crystallographic Studies and Solid-State Properties

Direct single-crystal X-ray diffraction data for 5,5-diphenylhydantoin-3-butyric acid is limited in the available literature. However, investigations into related phenytoin derivatives and doped systems provide insights into its probable solid-state behavior and measurable properties [8].

  • Melting Point: Reported as 48-50°C, indicating a relatively low-melting crystalline solid. This suggests the crystal lattice energy is moderate, potentially influenced by the flexible butyric chain disrupting efficient close packing compared to the parent phenytoin (m.p. ~295-298°C) [4] [7].
  • Density: The predicted density is 1.297 ± 0.06 g/cm³, consistent with organic molecular crystals lacking heavy atoms [4] [7].
  • Crystal Habit Modification: Studies on phenytoin (5,5-diphenylhydantoin, DPH) crystallization demonstrate that structurally related additives like 3-propanoyloxymethyl-5,5-diphenylhydantoin (PMDPH) significantly impact crystal morphology. Pure phenytoin typically forms needles. Introducing additives causes a morphological shift towards elongated plates. While specific data for 5,5-diphenylhydantoin-3-butyric acid itself is not provided, its structural similarity (possessing a flexible chain off N3) suggests it could behave similarly as an additive or exhibit comparable habit sensitivity during its own crystallization [8].
  • Crystal Defects and Disorder: Sorption of additive molecules (like PMDPH) onto growing phenytoin crystal faces introduces substantial lattice disruption and disorder. Differential Scanning Calorimetry (DSC) studies show decreased enthalpy of fusion (ΔHf) and entropy of fusion (ΔSf) in doped crystals compared to pure phenytoin. The calculated disruption index for PMDPH in phenytoin is high (19 ± 2), meaning the additive causes about 19 times more disorder than expected from ideal mixing. This implies that incorporating flexible-chain hydantoin derivatives (such as 5,5-diphenylhydantoin-3-butyric acid) into their own crystal lattice likely creates defects impacting properties like dissolution rate [8].
  • Solubility Behavior: The compound exhibits limited solubility in water but is slightly soluble in chlorinated solvents (e.g., chloroform) and alcohols (e.g., methanol). This behavior reflects its polar hydantoin and carboxylic acid groups balanced against the large hydrophobic diphenyl moiety and alkyl chain [4] [7].

Table 3: Measured and Derived Solid-State Properties

PropertyValue / ObservationContext/Source
Melting Point48 - 50 °CPure compound [4] [7]
Predicted Density1.297 ± 0.06 g/cm³Calculated [4] [7]
Crystal Morphology (Pure)Not explicitly reported (Likely plates/needles inferred)Based on related hydantoins
Morphology ModificationNeedles → Elongated Plates (DPH + Additive)DPH crystallization studies [8]
Lattice Disruption PotentialHigh (Disruption Index ~19 for PMDPH/DPH)Defect introduction in doped crystals [8]
Solubility (Qualitative)Slight in Chloroform, Methanol; Low in Water [4] [7]
Storage Conditions-20°C (Freezer)Recommended for stability [2] [5]

The available data points towards a crystalline solid where the bulky, rigid diphenylhydantoin core and the flexible, polar butyric acid chain compete in directing packing. The low melting point and observed solubility suggest the lattice is less stable than simpler hydantoins. The significant disruption caused by similar additives highlights the sensitivity of the crystal structure to molecular shape and flexibility, properties intrinsic to 5,5-diphenylhydantoin-3-butyric acid itself. Further characterization, particularly single-crystal X-ray diffraction, would be essential to definitively determine space group, unit cell parameters, hydrogen bonding motifs (e.g., carboxylic acid dimers vs. hydantoin-acid interactions), and detailed packing arrangement.

Properties

CAS Number

56976-66-0

Product Name

5,5-Diphenylhydantoin-3-butyric acid

IUPAC Name

4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23)

InChI Key

OVLJICGWRFYBAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3

Synonyms

2,5-Dioxo-4,4-diphenyl-1-imidazolidinebutanoic Acid;

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.